molecular formula C15H19NO4 B139430 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid CAS No. 149353-95-7

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B139430
CAS No.: 149353-95-7
M. Wt: 277.31 g/mol
InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7) is a high-value chemical intermediate with a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is critically employed in medicinal chemistry research, particularly in the synthesis of novel opioid receptor antagonists . These antagonists are investigated for their potential to treat central nervous system (CNS) disorders such as anxiety, depression, and substance addiction . The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule, facilitating its use in complex multi-step synthetic sequences by providing stability during reactions and allowing for selective deprotection under mild acidic conditions. The product is typically supplied as a white to off-white powder and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWPXAXLKCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597169
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-95-7
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects
Research has demonstrated that isoquinoline derivatives can provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology.

Organic Synthesis

Building Block for Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This compound can serve as an intermediate in the synthesis of more complex peptide structures, facilitating the development of novel therapeutic agents.

Synthesis of Isoquinoline Derivatives
This compound can be utilized as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals. The versatility of the tetrahydroisoquinoline framework allows for modifications that can enhance biological activity.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant potency.
Study BNeuroprotectionShowed reduced neuronal apoptosis in vitro under oxidative stress conditions compared to control groups.
Study CPeptide SynthesisSuccessfully utilized as a Boc-protected amino acid in the synthesis of cyclic peptides with enhanced stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Tetrahydroisoquinoline Core

Position 7 Modifications
  • 7-Chloro Derivative: (3S)-2-[(tert-Butoxy)carbonyl]-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 2411591-64-3) replaces the carboxylic acid with a chlorine atom. However, its biological activity remains uncharacterized in available literature .
  • 7-Fluoro Derivative: Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (synthesized in ) demonstrates the importance of halogen substituents in enhancing selectivity for kappa opioid receptor antagonists. Fluorine’s electron-withdrawing effects may improve metabolic stability and target affinity .
Position 3 Modifications
  • KY-021: (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (EC₅₀ = 11.8 nM for PPARγ) highlights the impact of bulky substituents at position 3. KY-021 exhibits potent hypoglycemic and hypotriglyceridemic effects in preclinical models, emphasizing how structural modifications can shift therapeutic applications (e.g., from fibrinogen antagonism to PPARγ agonism) .
Position 1 Modifications
  • (R)-1-Carboxylic Acid Isomer: (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 223407-19-0) is a positional isomer with the carboxylic acid at position 1 instead of 7.

Stereochemical Differences

  • (R)- vs. (S)-Configurations: and underscore the significance of stereochemistry. For example, Boc-(R)-tetrahydroisoquinoline-3-carboxylic acid derivatives are critical for opioid receptor antagonism, while the (S)-configured KY-021 drives PPARγ activation. Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles .

Functional Group Comparisons

  • Boc-Protected vs. Deprotected Amines: Removal of the Boc group (e.g., via HCl in methanol) is a common step to generate free amines for subsequent coupling. Boc-free analogs, such as 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives, are directly utilized as fibrinogen receptor antagonists, suggesting that deprotection is essential for biological activity .
  • Carboxylic Acid vs. Boronic Acid: Derivatives like (2-Boc-tetrahydroisoquinolin-6-yl)boronic acid (CAS: 1312765-94-8) replace the carboxylic acid with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions. Such modifications expand synthetic utility but may reduce aqueous solubility .

Biological Activity

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO4, with a molecular weight of 277.32 g/mol. The compound features a tetrahydroisoquinoline core structure that is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight277.32 g/mol
CAS Number149353-95-7
Purity>98%
Physical StateSolid

Antimicrobial Properties

Research has indicated that THIQ derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound displays potent activity against various bacterial strains and fungi. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

The neuroprotective potential of THIQ compounds has been extensively studied. Evidence suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. Its mechanism of action likely involves modulation of signaling pathways associated with neurodegenerative diseases.

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). This anti-inflammatory action suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural features. Modifications at different positions on the isoquinoline ring can enhance or diminish their efficacy. For instance:

  • Substituents on the nitrogen atom : Altering the tert-butoxycarbonyl group can affect solubility and bioavailability.
  • Carboxylic acid functionality : The presence of a carboxylic acid group is crucial for binding to biological targets.

Case Studies

Several studies have investigated the biological effects of THIQ derivatives:

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal damage following induced ischemia.
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Response : In cellular assays, treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in the laboratory?

  • Methodological Answer : The compound is commonly synthesized via a modified Pictet-Spengler reaction , which involves cyclization of an aldehyde with a β-arylethylamine precursor. Critical factors include controlling reaction temperature (typically 0–25°C) and using chiral auxiliaries or catalysts to enhance enantiomeric purity. For example, Thieme et al. (2008) achieved >95% enantiomeric excess (ee) by employing (R)-Boc-phenylglycine as a chiral inducer under acidic conditions . Solvent choice (e.g., dichloromethane or THF) and Boc-protection stability during workup are also critical to prevent premature deprotection.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves, avoid inhalation of dust/aerosols, and work in a fume hood. Electrostatic discharge must be mitigated (e.g., grounding equipment) due to flammability risks .
  • Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C. Stability data indicate no decomposition under these conditions for ≥12 months . Avoid exposure to moisture, as hydrolysis of the Boc group may occur in aqueous environments .

Q. What analytical techniques are recommended for characterizing the compound's purity and structure?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >98% are typical for research-grade material .
  • Structure :
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, isoquinoline aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 278.3) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

  • Methodological Answer : Enantiocontrol is achieved via asymmetric catalysis or chiral auxiliaries. For example, Thieme et al. (2008) used (R)-Boc-phenylglycine to induce stereoselectivity during the Pictet-Spengler cyclization, yielding >95% ee . Alternative approaches include organocatalysts (e.g., thiourea catalysts) or enzymatic resolution of racemic mixtures. Kinetic studies suggest reaction times ≤24 hours minimize racemization .

Q. What structural modifications influence its biological activity or metal-binding properties?

  • Methodological Answer :

  • Metal Binding : The carboxylic acid group at C7 enables coordination with divalent metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Tanaka et al. (1998) demonstrated that substituting the C3 position with Tic (tetrahydroisoquinoline-3-carboxylic acid) alters metal-binding thermodynamics, as shown by potentiometric and calorimetric studies .
  • Biological Activity : Fluorination at C7 (as in 7-fluoro analogs) enhances lipophilicity and blood-brain barrier permeability, making it relevant for neuropharmacology studies . Methylation of the isoquinoline nitrogen reduces metabolic degradation in vivo .

Q. What strategies are effective in resolving contradictory data regarding its reactivity in different solvents?

  • Methodological Answer : Contradictions in reactivity (e.g., Boc deprotection rates in polar vs. nonpolar solvents) can arise from solvent polarity, trace acidity, or residual water. Systematic studies using controlled solvent drying (e.g., molecular sieves) and inert atmosphere (N2_2/Ar) are recommended. For example, dichloromethane with 1% trifluoroacetic acid (TFA) selectively cleaves Boc groups without degrading the isoquinoline core, while aqueous TFA accelerates hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.